Pyridinium bisretinoid A2E TFA
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Overview
Description
Pyridinium bisretinoid A2E trifluoroacetate is a fluorophore that can be isolated from lipofuscin in the retinal pigment epithelium. It is known for its role in blue-light-induced apoptosis and is often used in the study of retinal degenerative diseases .
Preparation Methods
The synthesis of pyridinium bisretinoid A2E trifluoroacetate involves the reaction of all-trans-retinal with ethanolamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form .
Chemical Reactions Analysis
Pyridinium bisretinoid A2E trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: It can generate reactive oxygen species upon blue-light excitation, leading to oxidative stress
Photoactivation: This compound mediates autophagy and the production of reactive oxygen species when exposed to blue light
Substitution: It can form adducts with various biomolecules, modifying cellular proteins under physiological conditions.
Common reagents used in these reactions include blue light for photoactivation and various solvents like DMSO for the initial synthesis . Major products formed include reactive oxygen species and modified proteins .
Scientific Research Applications
Pyridinium bisretinoid A2E trifluoroacetate is widely used in scientific research, particularly in the fields of:
Ophthalmology: It is used to study retinal degenerative diseases such as age-related macular degeneration and Stargardt disease
Biochemistry: Researchers use it to investigate the mechanisms of blue-light-induced apoptosis and autophagy.
Pharmacology: It serves as a model compound for studying the effects of reactive oxygen species and oxidative stress on cellular components.
Mechanism of Action
The compound exerts its effects primarily through the generation of reactive oxygen species upon blue-light excitation. This leads to oxidative stress, which can induce apoptosis in retinal pigment epithelial cells. The molecular targets include cellular proteins that are oxidatively modified, leading to cell damage and death .
Comparison with Similar Compounds
Pyridinium bisretinoid A2E trifluoroacetate is unique due to its specific role in blue-light-induced apoptosis and its ability to generate reactive oxygen species. Similar compounds include:
A2E-d4: A deuterated form used for more precise mass spectrometry studies.
All-trans-retinal dimer: Another bisretinoid that accumulates in the retinal pigment epithelium and has similar phototoxic properties.
These compounds share similar pathways but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C44H58F3NO3 |
---|---|
Molecular Weight |
705.9 g/mol |
IUPAC Name |
2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+; |
InChI Key |
ZFPRGIJSRMWZMS-KFKWWMHDSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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